molecular formula C13H20ClNOS B1681667 SIB 1553A hydrochloride CAS No. 191611-89-9

SIB 1553A hydrochloride

Cat. No.: B1681667
CAS No.: 191611-89-9
M. Wt: 273.82 g/mol
InChI Key: RJSVKPQKXSMZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

SIB 1553A hydrochloride plays a significant role in biochemical reactions by selectively binding to nicotinic acetylcholine receptors containing the β4 subunit . This interaction stimulates the release of acetylcholine and other neurotransmitters, which are crucial for cognitive processes . The compound’s selectivity for β4 subunit-containing receptors makes it a valuable tool for studying the specific functions of these receptors in the nervous system .

Cellular Effects

This compound influences various types of cells and cellular processes by modulating nicotinic acetylcholine receptors . It enhances acetylcholine levels in the hippocampus, leading to improved cognitive functions . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by activating nAChRs, which play a role in synaptic transmission and plasticity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to nicotinic acetylcholine receptors containing the β4 subunit . This binding interaction leads to the activation of these receptors, resulting in increased acetylcholine release and modulation of other neurotransmitters . The compound’s ability to selectively target β4 subunit-containing receptors allows for precise modulation of neuronal activity and cognitive functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C and shows dose-dependent increases in acetylcholine levels in the hippocampus . Long-term studies have demonstrated that repeated administration of this compound can lead to sustained improvements in cognitive functions in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that doses ranging from 1 to 40 mg/kg can produce dose-dependent increases in acetylcholine levels . Higher doses may lead to adverse effects, such as toxicity and behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate neurotransmitter levels and cognitive functions . The compound interacts with enzymes and cofactors that modulate acetylcholine synthesis and release . These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s cognitive-enhancing effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, such as the brain . The selective targeting of β4 subunit-containing receptors ensures that this compound exerts its effects primarily in regions involved in cognitive processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to nicotinic acetylcholine receptors containing the β4 subunit . This precise localization allows for effective modulation of receptor activity and neurotransmitter release, contributing to its cognitive-enhancing properties .

Chemical Reactions Analysis

SIB-1553A undergoes various chemical reactions, including:

    Oxidation: SIB-1553A can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: SIB-1553A can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

SIB-1553A is unique in its selectivity for nicotinic acetylcholine receptors containing the β4 subunit . Similar compounds include:

    Nicotine: A well-known nicotinic acetylcholine receptor agonist with broader receptor selectivity.

    Varenicline: A partial agonist at nicotinic acetylcholine receptors, used for smoking cessation.

    Cytisine: A plant-based alkaloid that acts as a partial agonist at nicotinic acetylcholine receptors.

Compared to these compounds, SIB-1553A’s selectivity for the β4 subunit makes it particularly useful for studying the specific roles of these receptors in cognitive functions .

Properties

IUPAC Name

4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS.ClH/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13;/h4-7,11,15H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSVKPQKXSMZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCSC2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191611-76-4, 191611-89-9
Record name SIB 1553A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191611764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIB-1553A HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV7CWP9EAF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SIB 1553A hydrochloride
Reactant of Route 2
SIB 1553A hydrochloride
Reactant of Route 3
SIB 1553A hydrochloride
Reactant of Route 4
SIB 1553A hydrochloride
Reactant of Route 5
Reactant of Route 5
SIB 1553A hydrochloride
Reactant of Route 6
SIB 1553A hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.